2,4-Pentadienal, 5-(4-nitrophenyl), also known as 5-(4-nitrophenyl)-2,4-pentadienal or NPPD, is a chemical compound with the molecular formula and a CAS number of 2608-48-2. This compound is characterized by a pentadienal structure with a nitrophenyl substituent, which contributes to its unique chemical properties and applications. NPPD has garnered attention for its potential use in various scientific fields, including as a tracer agent in surveillance.
NPPD is classified under the category of nitrated unsaturated aliphatic hydrocarbons. It is primarily recognized for its applications in tracking and surveillance due to its distinctive chemical behavior and metabolic properties. The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and potential applications.
The synthesis of 5-(4-nitrophenyl)-2,4-pentadienal involves several key steps:
An example of a specific method includes the preparation of carbon-14 labeled NPPD for tracking studies, highlighting its significance in surveillance applications .
The molecular structure of 5-(4-nitrophenyl)-2,4-pentadienal can be represented by the following identifiers:
InChI=1S/C11H9NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h1-9H
BKLWQDSDJBFRDF-UHFFFAOYSA-N
C1=CC(=CC=C1C=CC=CC=O)[N+](=O)[O-]
The compound features a conjugated system that enhances its reactivity and potential applications in organic synthesis .
NPPD is known to participate in various chemical reactions due to its unsaturated aldehyde functional group. Key reactions include:
These reactions are significant for understanding the compound's behavior under different conditions .
The mechanism of action for NPPD involves its absorption and metabolism within biological systems. Studies indicate that upon administration (oral or dermal), NPPD is absorbed into the gastrointestinal tract, distributed throughout tissues, metabolized into various metabolites such as 4-nitrocinnamic acid, and excreted primarily via urine . This metabolic pathway highlights its potential implications for toxicology and pharmacokinetics.
The physical characteristics of 5-(4-nitrophenyl)-2,4-pentadienal include:
Chemical properties indicate that NPPD is combustible and may exhibit neurotoxic symptoms at high doses .
5-(4-Nitrophenyl)-2,4-pentadienal has several notable applications:
These applications underscore the compound's significance in both practical uses and scientific research contexts.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0